
Methscopolamine
Descripción general
Descripción
Methscopolamine es un derivado de amonio cuaternario de la escopolamina, utilizado principalmente como antagonista muscarínico. Se emplea comúnmente en el tratamiento de úlceras pépticas, mareos por movimiento y otros trastornos gastrointestinales. This compound funciona bloqueando los receptores muscarínicos de acetilcolina, lo que reduce la secreción de ácido gástrico e inhibe la motilidad gastrointestinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Methscopolamine se sintetiza mediante la metilación de la escopolamina. El proceso implica la reacción de escopolamina con yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción normalmente se lleva a cabo en un solvente orgánico como la acetona o el metanol bajo condiciones de reflujo .
Métodos de Producción Industrial: En entornos industriales, el bromuro de this compound se produce haciendo reaccionar escopolamina con bromuro de metilo. La reacción se lleva a cabo en un solvente como etanol o isopropanol, seguido de purificación mediante técnicas de cristalización o recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: Methscopolamine experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: this compound puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo amonio cuaternario.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Los reactivos como el hidróxido de sodio o el hidróxido de potasio se utilizan comúnmente.
Hidrólisis: Se emplean condiciones ácidas (por ejemplo, ácido clorhídrico) o básicas (por ejemplo, hidróxido de sodio).
Principales Productos Formados:
Reacciones de Sustitución: Los productos incluyen derivados de escopolamina.
Hidrólisis: Los productos incluyen escopolamina y haluros de metilo.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Primary Indications:
- Motion Sickness: Methscopolamine is effective in preventing nausea and vomiting associated with motion sickness.
- Peptic Ulcers: It aids in managing symptoms related to peptic ulcers by reducing gastric motility and secretion.
- Irritable Bowel Syndrome (IBS): The drug is used to relieve abdominal cramping and discomfort associated with IBS.
Additional Research Applications:
Recent studies have indicated potential applications beyond these primary indications, suggesting that this compound may also play a role in:
- Gastroretentive Drug Delivery Systems: Research has focused on enhancing the bioavailability of this compound through innovative formulations that improve drug retention in the gastrointestinal tract .
- Growth Hormone Regulation: A study demonstrated that this compound can inhibit sleep-related growth hormone secretion, indicating a broader impact on hormonal regulation .
Formulation Development
Recent advancements have been made in the formulation of this compound to enhance its therapeutic efficacy:
- Floating Drug Delivery Systems: Researchers developed gastroretentive tablets utilizing hydroxypropyl methylcellulose (HPMC) to improve drug release profiles and bioavailability .
Formulation Parameter | Result |
---|---|
Floating Lag Time | Optimal at 2.5 min |
Swelling Index | Increased by 25% |
In Vitro Drug Release | Maintained over 24 hours |
Case Studies
Case Study 1: Efficacy in Peptic Ulcer Management
A clinical trial involving patients with peptic ulcers demonstrated that administration of this compound significantly reduced ulcer-related symptoms compared to a placebo group. The study highlighted a marked decrease in gastric acid secretion and improved patient-reported outcomes.
Case Study 2: Motion Sickness Prevention
In a randomized controlled trial, participants administered this compound reported lower incidences of nausea during travel compared to those receiving standard antiemetic therapy. This reinforces this compound's role as an effective treatment for motion sickness .
Mecanismo De Acción
Methscopolamine ejerce sus efectos actuando como un antagonista muscarínico. Bloquea los receptores muscarínicos de acetilcolina, evitando la unión de la acetilcolina. Esta inhibición reduce la secreción de ácido gástrico, inhibe la motilidad gastrointestinal y disminuye la excreción salival. El compuesto también afecta al sistema nervioso central bloqueando la transmisión de impulsos nerviosos en el sistema nervioso parasimpático .
Comparación Con Compuestos Similares
Methscopolamine es estructuralmente similar a otros antagonistas muscarínicos como:
Escopolamina: Ambos compuestos se derivan de la misma molécula madre, pero difieren en su estado de metilación.
Atropina: Otro antagonista muscarínico con efectos farmacológicos similares pero diferente estructura química.
Hioscina: Similar a la escopolamina, se utiliza para propósitos terapéuticos similares
Singularidad: La estructura de amonio cuaternario de this compound hace que sea menos probable que cruce la barrera hematoencefálica en comparación con sus contrapartes terciarias como la escopolamina. Esta propiedad reduce los efectos secundarios en el sistema nervioso central, lo que la convierte en una opción preferida para ciertas aplicaciones terapéuticas .
Actividad Biológica
Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is primarily recognized for its role as an anticholinergic agent. It is used in the treatment of various digestive system disorders, particularly those associated with excessive gastric secretions and motility issues. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and recent research findings.
This compound acts as an antagonist to muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes. By blocking these receptors, this compound interferes with the action of acetylcholine in the parasympathetic nervous system, which leads to decreased gastrointestinal motility and secretion. This mechanism is particularly beneficial in managing conditions such as:
- Peptic ulcers
- Irritable bowel syndrome (IBS)
- Motion sickness
- Nausea
The drug exhibits a lower potency compared to scopolamine but retains significant therapeutic effects at higher doses. Studies have shown that this compound can cross the blood-brain barrier at elevated concentrations, potentially leading to central nervous system effects similar to those of scopolamine .
Pharmacokinetics
- Absorption : this compound is poorly absorbed in the gastrointestinal tract, with total absorption rates ranging from 10% to 25% .
- Distribution : The volume of distribution is not well-defined, indicating variability in how the drug disperses throughout body tissues.
- Metabolism and Elimination : Limited data exist regarding its metabolism; however, it is primarily eliminated through renal pathways .
Clinical Applications and Efficacy
This compound has been extensively studied for its efficacy in treating gastrointestinal disorders. Its use has been documented in various clinical settings:
- Peptic Ulcer Disease : this compound reduces gastric acid secretion and enhances ulcer healing by decreasing gastric motility.
- Irritable Bowel Syndrome : It alleviates abdominal cramping and diarrhea by reducing gut hyperactivity.
- Motion Sickness : The drug's anticholinergic properties help prevent nausea and vomiting associated with motion sickness.
Table 1: Summary of Clinical Applications
Case Studies
Recent case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with severe IBS experienced significant symptom relief after a treatment regimen including this compound. The patient's abdominal pain decreased markedly within two weeks of starting therapy.
- Case Study 2 : In a clinical trial involving patients with peptic ulcers, those treated with this compound showed faster healing rates compared to placebo groups, indicating its effectiveness as an adjunct therapy .
Research Findings
Recent studies have further elucidated the pharmacological properties of this compound:
- A comparative study indicated that while this compound has a similar effect on response rates as scopolamine, it is less potent by a factor of ten .
- Research also demonstrated that this compound's inhibition of cholinergic activity can lead to altered hormonal responses during sleep, suggesting broader implications for its use beyond gastrointestinal disorders .
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOQTDXKCNBEE-XJMZPCNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046931 | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN ACETONE & IN CHLOROFORM | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |
CAS No. |
13265-10-6 | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methscopolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHSCOPOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.